tert-Butyl 3-bromo-4-ethoxybenzylcarbamate

Description

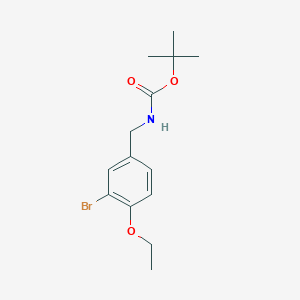

tert-Butyl 3-bromo-4-ethoxybenzylcarbamate is a carbamate derivative featuring a tert-butyl protecting group, a benzyl ring substituted with bromine at the 3-position and an ethoxy group at the 4-position. This compound is primarily utilized in pharmaceutical and organic synthesis as an intermediate for further functionalization. The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the ethoxy group modulates electronic and steric properties, influencing solubility and reactivity .

Properties

IUPAC Name |

tert-butyl N-[(3-bromo-4-ethoxyphenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-5-18-12-7-6-10(8-11(12)15)9-16-13(17)19-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGISHWACIBKVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-ethoxybenzylcarbamate typically involves the reaction of 3-bromo-4-ethoxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-4-ethoxybenzylcarbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carbamate group can be reduced to form amines

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed

Major Products:

Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include primary amines

Scientific Research Applications

Applications in Organic Synthesis

tert-Butyl 3-bromo-4-ethoxybenzylcarbamate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce diverse functional groups into complex molecules.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reagents Used | Product Obtained |

|---|---|---|

| Nucleophilic Substitution | Amine derivatives | Carbamate derivatives |

| Coupling Reactions | Aryl halides | Biaryl compounds |

| Reduction | Lithium aluminum hydride (LAH) | Alcohol derivatives |

Medicinal Chemistry

Research indicates that this compound exhibits potential as a pharmacological agent. Its structure allows for interactions with biological targets, particularly in the development of drugs aimed at treating neurological disorders.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of derivatives synthesized from this compound. The findings suggested that certain derivatives could enhance neuronal survival under oxidative stress conditions, indicating a pathway for developing treatments for neurodegenerative diseases such as Alzheimer's.

Material Science Applications

The compound's unique properties also lend themselves to applications in material science, particularly in the development of polymers and coatings. Its ability to form stable bonds makes it an attractive candidate for creating durable materials.

Table 2: Material Properties and Applications

| Property | Application Area | Example Use |

|---|---|---|

| Thermal Stability | Coating formulations | Protective coatings for electronics |

| Solubility in Organic Solvents | Polymer synthesis | Production of specialty polymers |

| UV Resistance | Outdoor materials | Coatings for solar panels |

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-ethoxybenzylcarbamate involves the interaction of its reactive groups with biological molecules. The bromine atom can participate in nucleophilic substitution reactions, while the carbamate group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or protein modification .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of tert-Butyl 3-bromo-4-ethoxybenzylcarbamate, highlighting differences in substituents, molecular weight, and applications:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Applications |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₄H₁₈BrNO₃ | ~328.2 | 3-bromo, 4-ethoxy | Pharmaceutical intermediate |

| tert-Butyl 4-bromobenzylcarbamate | Not provided | C₁₂H₁₅BrNO₂ | 286.16 | 4-bromo | Cross-coupling precursor |

| tert-Butyl 4-ethynylbenzylcarbamate | 680190-96-9 | C₁₄H₁₇NO₂ | 231.29 | 4-ethynyl | Organic synthesis building block |

| tert-Butyl 3-amino-4-bromobenzylcarbamate | 2359953-13-0 | C₁₂H₁₇BrN₂O₂ | 301.18 | 3-amino, 4-bromo | Drug discovery intermediate |

Reactivity and Functional Group Analysis

- Bromo Substituents : Bromine at the 3-position (target compound) or 4-position (simpler analogue) enables halogenation reactions. The 3-bromo substitution may sterically hinder reactions compared to para-substituted analogues .

- Ethoxy vs. Ethynyl : The ethoxy group (electron-donating) in the target compound enhances ring stability and solubility in polar solvents, whereas ethynyl groups (electron-withdrawing) in analogues like tert-Butyl 4-ethynylbenzylcarbamate facilitate alkyne-based coupling reactions .

- Amino Substituents: The amino group in tert-Butyl 3-amino-4-bromobenzylcarbamate introduces nucleophilic reactivity, making it suitable for amide bond formation or as a directing group in metal-catalyzed reactions .

Biological Activity

Tert-butyl 3-bromo-4-ethoxybenzylcarbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C13H16BrN2O3

- Molecular Weight: 316.18 g/mol

- CAS Number: 188869-05-8

- Structure: The compound features a tert-butyl group, a bromine atom, and an ethoxybenzyl moiety, which contribute to its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and inflammation. The presence of the bromine atom enhances the compound's ability to interact with biological systems by modulating receptor affinity and selectivity.

Biological Activities

-

Antimicrobial Activity

- Studies have indicated that carbamate derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

-

Anticancer Properties

- Research has highlighted the compound's ability to inhibit the proliferation of cancer cells in vitro. The mechanism may involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

-

Neuropharmacological Effects

- Preliminary studies suggest that this compound may act on neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This could have implications for treating mood disorders or neurodegenerative conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuropharmacological | Modulation of neurotransmitter systems |

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various carbamate derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cancer cell lines, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound warrants further exploration as a potential chemotherapeutic agent.

Case Study: Neuropharmacological Effects

A proof-of-concept study investigated the neuropharmacological effects of this compound on animal models exhibiting depressive-like behaviors. The administration of this compound resulted in a notable reduction in depressive symptoms, suggesting its potential as an antidepressant.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.